

BI-1935 Technical Support Center: In Vivo Solubility and Formulation Guide

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Compound of Interest

Compound Name: BI-1935

Cat. No.: B15613023

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This technical support center provides researchers, scientists, and drug development professionals with essential information for the in vivo use of **BI-1935**, a potent and selective soluble epoxide hydrolase (sEH) inhibitor. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is **BI-1935** and what is its mechanism of action?

A1: **BI-1935** is a potent small molecule inhibitor of the soluble epoxide hydrolase (sEH) enzyme. The primary mechanism of action of **BI-1935** is the inhibition of sEH, which is involved in the metabolism of epoxyeicosatrienoic acids (EETs), converting them to their less active corresponding dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, **BI-1935** increases the levels of EETs, which have anti-inflammatory, vasodilatory, and analgesic properties. This makes **BI-1935** a valuable tool for research in areas such as cardiovascular disease and inflammation.^[1]

Q2: What are the physicochemical properties of **BI-1935**?

A2: The key physicochemical properties of **BI-1935** are summarized in the table below.

Property	Value
Molecular Formula	C ₂₄ H ₂₁ F ₃ N ₆ O ₃
Molecular Weight	498.47 g/mol
Appearance	Solid
CAS Number	940954-41-6

Q3: What is the recommended formulation for in vivo studies with **BI-1935**?

A3: A commonly used and recommended vehicle for in vivo administration of **BI-1935** consists of a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[\[2\]](#) This formulation is designed to solubilize the poorly water-soluble compound for administration to animals.

Q4: What is a typical dosage for sEH inhibitors in in vivo studies?

A4: The dosage of sEH inhibitors can vary depending on the specific compound, the animal model, and the research question. However, based on studies with other sEH inhibitors in mice, a general dosage range can be considered. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

sEH Inhibitor	Animal Model	Dosage Range	Administration Route
TPPU	Mouse (Alzheimer's Disease models)	1 - 5 mg/kg/day	Oral (in drinking water)
TPPU & Rivastigmine	Mouse (5XFAD)	1 mg/kg/day (each)	Oral (in drinking water)
Various sEH inhibitors	Mouse	10 mg/kg	Intraperitoneal injection
AMHDU	Mouse	1.25 mg/kg	Intraperitoneal injection
Auranofin (TrxR inhibitor)	Mouse (Cancer models)	10 - 15 mg/kg	Oral gavage

This table provides examples from published studies and should be used as a guideline.[\[3\]](#)[\[4\]](#)
[\[5\]](#)[\[6\]](#)

Troubleshooting Guide

Issue: Precipitation of **BI-1935** in the formulation.

- Cause: Improper mixing order or temperature. **BI-1935**, like many poorly soluble compounds, can precipitate if the formulation is not prepared correctly.
- Solution:
 - Strictly follow the order of solvent addition: Always dissolve **BI-1935** in DMSO first before adding the other components of the vehicle.
 - Ensure complete dissolution at each step: Use a vortex mixer to ensure the compound is fully dissolved in DMSO before adding PEG300, followed by Tween-80, and finally saline.
 - Gentle warming: If precipitation occurs, gentle warming of the solution (e.g., to 37°C) and sonication can help redissolve the compound.[\[2\]](#) Avoid excessive heat, which could degrade the compound.
 - Prepare fresh: It is highly recommended to prepare the formulation fresh on the day of use to minimize the risk of precipitation over time.

Issue: Potential toxicity or adverse effects from the vehicle.

- Cause: The vehicle components, particularly DMSO and PEG300, can have their own biological effects or cause local irritation, especially at high concentrations or with certain administration routes.[\[7\]](#)[\[8\]](#)
- Solution:
 - Include a vehicle control group: This is critical to distinguish the effects of **BI-1935** from any effects of the vehicle itself.
 - Minimize DMSO concentration: If toxicity is a concern, especially for sensitive animal models, consider reducing the DMSO concentration. A formulation with 2% DMSO, 40%

PEG300, 5% Tween-80, and 53% Saline has been suggested for sensitive applications.^[9]

- Careful administration: Administer the formulation slowly and at the appropriate site to minimize local irritation. For intraperitoneal injections, ensure the needle is correctly placed to avoid injection into organs.
- Monitor animals closely: Observe animals for any signs of distress, weight loss, or changes in behavior after administration.

Experimental Protocols

Preparation of BI-1935 Formulation for In Vivo Administration

This protocol describes the preparation of a 1 mL working solution of **BI-1935** in the recommended vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

Materials:

- **BI-1935** powder
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG300), sterile
- Tween-80, sterile
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Pipettes

Procedure:

- Weigh **BI-1935**: Accurately weigh the required amount of **BI-1935** powder to achieve the desired final concentration in the 1 mL solution.

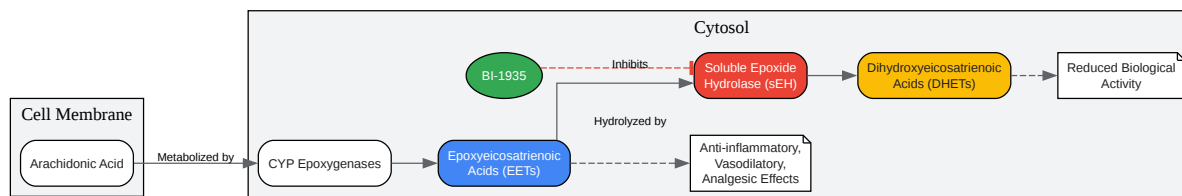
- Dissolve in DMSO: Add 100 μ L of DMSO to the vial containing the **BI-1935** powder. Vortex thoroughly until the compound is completely dissolved.
- Add PEG300: Add 400 μ L of PEG300 to the DMSO solution. Vortex again to ensure the mixture is homogeneous.
- Add Tween-80: Add 50 μ L of Tween-80 to the solution. Vortex thoroughly.
- Add Saline: Add 450 μ L of sterile saline to the mixture. Vortex one final time to ensure a clear, homogeneous solution.
- Final Volume: The total volume of the prepared formulation will be 1 mL.
- Administration: The formulation is now ready for in vivo administration (e.g., via intraperitoneal injection or oral gavage). It is recommended to use the solution on the same day it is prepared.

In Vivo Administration

- Route of Administration: The prepared formulation is suitable for intraperitoneal (IP) injection or oral gavage. The choice of administration route should be based on the experimental design and objectives.
- Dosage Calculation: Calculate the volume of the formulation to administer based on the desired dosage (in mg/kg) and the body weight of the animal.

Visualizations

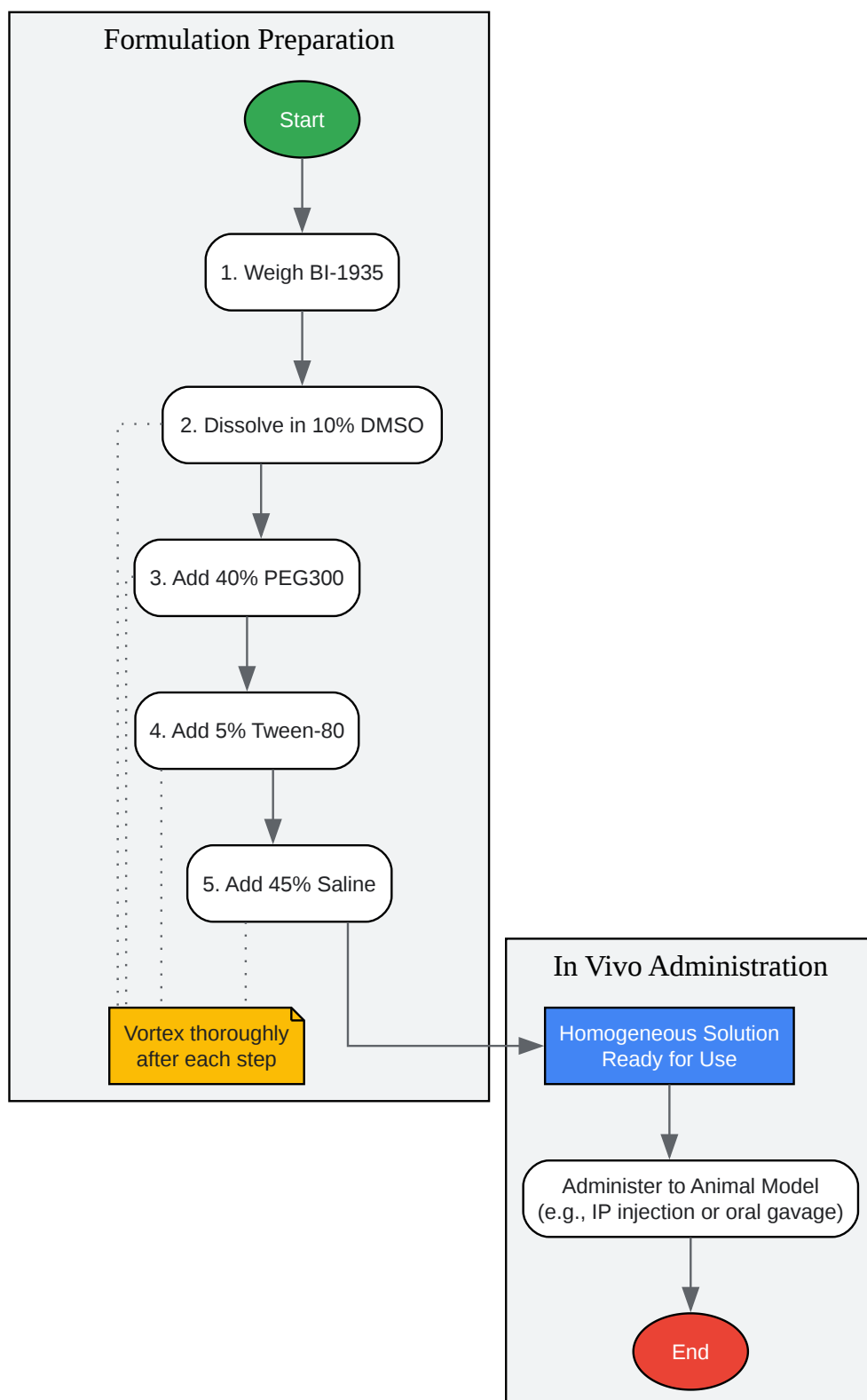
Soluble Epoxide Hydrolase (sEH) Signaling Pathway



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Caption: The sEH signaling pathway, inhibited by **BI-1935**.

Experimental Workflow for In Vivo Formulation of BI-1935



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Caption: Workflow for preparing **BI-1935** for in vivo studies.

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